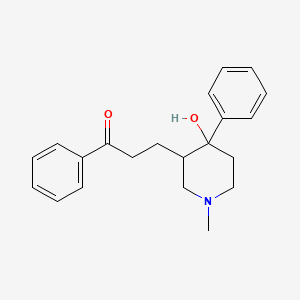
1,2,3-Trimethylthiiren-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethylthiiren-1-ium chloride is an organic compound with the molecular formula C5H9ClS It is a thiirenium ion derivative, characterized by a three-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylthiiren-1-ium chloride can be synthesized through several methods. One common approach involves the reaction of 1,2,3-trimethylthiirane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under mild conditions, with the thiirane ring opening to form the thiirenium ion, which then reacts with the chlorinating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethylthiiren-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiirenium ion back to the corresponding thiirane or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with this compound under mild conditions to form substituted products.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiirane and other sulfur-containing compounds.
Substitution: Various substituted thiirenium derivatives.
Scientific Research Applications
1,2,3-Trimethylthiiren-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3-trimethylthiiren-1-ium chloride involves its reactivity as a thiirenium ion. The positively charged sulfur atom can interact with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize the thiirenium ion and enhance its reactivity.
Comparison with Similar Compounds
1,2,3-Trimethylthiiren-1-ium chloride can be compared with other thiirenium ions and sulfur-containing heterocycles:
Thiirenium Ions: Similar compounds include 1,2-dimethylthiiren-1-ium chloride and 1,3-dimethylthiiren-1-ium chloride. These compounds share similar reactivity but differ in their substitution patterns and stability.
Sulfur-Containing Heterocycles: Compounds like thiophenes and thiazoles also contain sulfur atoms in their ring structures. this compound is unique due to its three-membered ring and the presence of a positively charged sulfur atom.
Properties
CAS No. |
66486-79-1 |
|---|---|
Molecular Formula |
C5H9ClS |
Molecular Weight |
136.64 g/mol |
IUPAC Name |
1,2,3-trimethylthiiren-1-ium;chloride |
InChI |
InChI=1S/C5H9S.ClH/c1-4-5(2)6(4)3;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
DWKVTZGPJLKTQU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C([S+]1C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


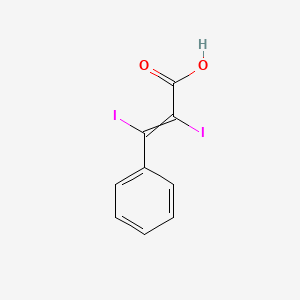
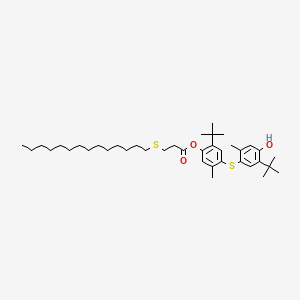
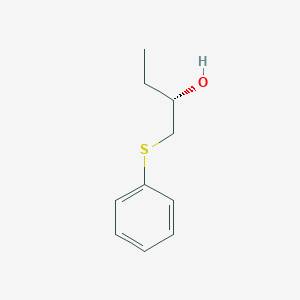
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
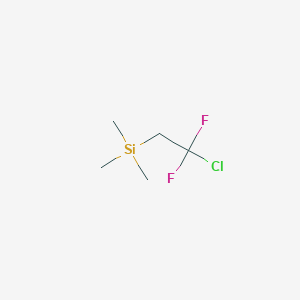
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
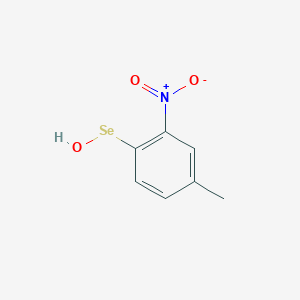
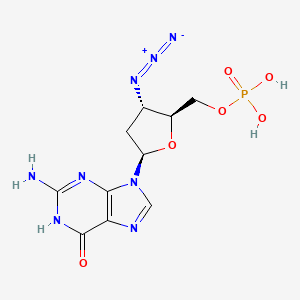
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
